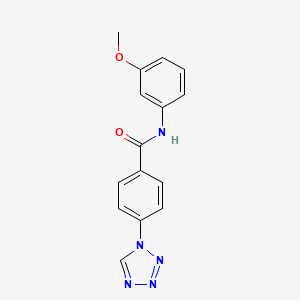

N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-14-4-2-3-12(9-14)17-15(21)11-5-7-13(8-6-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFIIBATECUNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of N 3 Methoxy Phenyl 4 Tetrazol 1 Yl Benzamide

Retrosynthetic Analysis of N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide

A retrosynthetic analysis of the target molecule reveals a logical pathway for its synthesis by disconnecting the molecule at its key functional groups. The most apparent disconnection is at the amide bond (C-N bond), a common and reliable strategy in organic synthesis. This primary disconnection yields two key precursors: 4-tetrazol-1-yl-benzoic acid and 3-methoxyaniline .

A further disconnection of the 4-tetrazol-1-yl-benzoic acid intermediate is performed at the tetrazole ring. The tetrazole ring is typically formed from a nitrile precursor. Therefore, breaking the C-N bonds of the tetrazole ring retrosynthetically leads to 4-cyanobenzoic acid and an azide (B81097) source, such as sodium azide. This two-step disconnection strategy forms the basis for the forward synthesis of this compound.

Advanced Synthetic Routes for this compound

The forward synthesis builds upon the retrosynthetic pathway, focusing on the efficient construction of the intermediates and their final coupling.

The synthesis of the 4-tetrazol-1-yl-benzoic acid core is a critical step. chemimpex.com This is typically achieved through a [3+2] cycloaddition reaction. The process starts with a para-substituted benzoic acid derivative, such as methyl 4-cyanobenzoate. The cyano group (-CN) is reacted with an azide, commonly sodium azide (NaN₃), often in the presence of a catalyst like zinc bromide or an ammonium (B1175870) salt. nih.gov This reaction constructs the five-membered tetrazole ring attached to the benzene (B151609) ring. Following the formation of the tetrazole ring, the ester group is hydrolyzed back to a carboxylic acid under acidic or basic conditions, yielding the key intermediate, 4-tetrazol-1-yl-benzoic acid.

The final key step is the formation of the amide bond between 4-tetrazol-1-yl-benzoic acid and 3-methoxyaniline. This transformation is a standard amidation reaction. For the reaction to proceed efficiently, the carboxylic acid is typically "activated" to make it more reactive towards the amine.

Common methods for this activation include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-tetrazol-1-yl-benzoyl chloride. This intermediate readily reacts with 3-methoxyaniline to form the desired amide.

Use of Coupling Reagents: A more direct method involves the use of peptide coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like hydroxybenzotriazole (B1436442) (HOBt), facilitate the amide bond formation under mild conditions by creating a reactive ester intermediate in situ. researchgate.net

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters for the amidation step include the choice of solvent, temperature, and the specific coupling agent used. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly employed. The reaction is often run at room temperature, although gentle heating may be required in some cases. The selection of the coupling reagent and any additives can significantly impact reaction time and yield, with modern reagents developed to minimize side reactions and improve efficiency. luxembourg-bio.com

Below is an interactive table illustrating how different coupling agents and conditions can influence the outcome of the amidation reaction, based on general principles of organic synthesis.

| Coupling Agent | Additive | Solvent | Temperature (°C) | Typical Yield Range | Notes |

| SOCl₂ | None | Toluene | 70-80 | 75-90% | Two-step process; generates HCl byproduct. |

| EDC | HOBt | DCM | 0 - 25 | 80-95% | Mild conditions; water-soluble urea (B33335) byproduct. |

| DCC | HOBt | THF | 0 - 25 | 80-95% | Forms insoluble DCU byproduct, easily filtered. |

| HATU | DIPEA | DMF | 25 | 85-98% | Highly efficient but more expensive reagent. |

Derivatization Strategies for this compound Analogues

The synthetic route is highly amenable to the creation of analogues, which is valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

A diverse library of analogues can be synthesized by systematically varying the two primary starting materials. To modify the part of the molecule derived from aniline, commercially available substituted anilines can be used in place of 3-methoxyaniline. For example, using anilines with different electronic properties (e.g., chloro, methyl, or trifluoromethyl groups) or different substitution patterns (ortho, meta, para) would lead to a range of N-aryl benzamides. mdpi.com

Similarly, the 4-tetrazol-1-yl-benzoic acid moiety can be modified. This is achieved by starting the synthesis with different substituted 4-cyanobenzoic acids. Introducing substituents onto this phenyl ring allows for the exploration of how changes in this region of the molecule affect its properties. mdpi.com

The following table provides examples of potential analogues that can be synthesized by modifying the starting materials, drawing parallels from synthetic strategies for similar compound classes. mdpi.com

| Phenyl Ring A Precursor (Substituted Aniline) | Phenyl Ring B Precursor (Substituted 4-cyanobenzoic acid) | Resulting Analogue Name |

| 3-Chloroaniline | 4-cyanobenzoic acid | N-(3-Chloro-phenyl)-4-tetrazol-1-yl-benzamide |

| 4-Methylaniline | 4-cyanobenzoic acid | N-(4-Methyl-phenyl)-4-tetrazol-1-yl-benzamide |

| 3-Trifluoromethylaniline | 4-cyanobenzoic acid | N-(3-Trifluoromethyl-phenyl)-4-tetrazol-1-yl-benzamide |

| 3-Methoxyaniline | 2-Chloro-4-cyanobenzoic acid | N-(3-Methoxy-phenyl)-2-chloro-4-tetrazol-1-yl-benzamide |

This modular approach provides a robust platform for generating a wide array of structurally related compounds for further investigation.

Modifications of the Tetrazole Ring System

The tetrazole ring is a versatile moiety amenable to various chemical transformations, which can be used to introduce diverse substituents and modulate the compound's properties. Key modifications include N-alkylation and cycloaddition reactions.

N-Alkylation: The tetrazole ring contains multiple nitrogen atoms that can be subjected to electrophilic attack, such as alkylation. The alkylation of 5-substituted tetrazoles is a common method for producing N-substituted derivatives. researchgate.net However, this reaction often lacks regioselectivity, potentially leading to a mixture of N1 and N2 isomers. researchgate.net For instance, the N-alkylation of a similar compound, N-benzoyl 5-(aminomethyl)tetrazole, with benzyl (B1604629) bromide in the presence of a base like K₂CO₃, resulted in the formation of two separable regioisomers. mdpi.com A similar outcome could be anticipated for this compound, where alkylation could theoretically occur at the N2 or N4 positions of the tetrazole ring, although the existing N1-phenyl substituent would sterically and electronically influence the outcome.

Potential N-Alkylation Products of the Tetrazole Moiety

| Reagent | Potential Product | Expected Outcome |

|---|---|---|

| Benzyl Bromide | N-(3-Methoxy-phenyl)-4-(2-benzyl-2H-tetrazol-1-yl)benzamide | Formation of N2-alkylated regioisomer |

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, a fundamental process for forming larger ring systems. The [3+2] cycloaddition of an azide to a nitrile is a widely used method for the synthesis of the tetrazole ring itself. rsc.orgyoutube.com Modifications can also occur via inverse electron demand Diels-Alder cycloadditions between tetrazines (a related heterocycle) and various dienophiles, which proceed rapidly under mild conditions to form new heterocyclic systems. nih.gov While direct cycloaddition on the pre-formed tetrazole ring of the target compound is less common, photochemical transformations can lead to ring cleavage and the formation of reactive intermediates like nitrenes, which can then undergo intramolecular cyclization or other reactions. nih.govdoaj.org

Photochemical Transformation: The photolysis of tetrazoles can lead to the cleavage of the ring, presenting a pathway for significant structural modification. This process can result in a variety of products depending on the substituents and reaction conditions. nih.govdoaj.org For example, irradiation of biaryltetrazoles in acidic media has been shown to yield 9H-pyrimido[4,5-b]indoles through the formation of a nitrene intermediate followed by insertion. nih.gov

Isosteric Replacements within the Benzamide (B126) Core

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key strategy in medicinal chemistry to enhance a molecule's characteristics. drughunter.com The amide bond of the benzamide core in this compound is a primary target for such modifications.

Heterocyclic Amide Isosteres: A variety of five-membered heterocyclic rings are recognized as effective non-classical bioisosteres for the amide group, offering improved metabolic stability. nih.gov These include triazoles and oxadiazoles.

Triazoles: Both 1,2,4-triazoles and 1,2,3-triazoles are well-documented amide surrogates. nih.govnih.gov In one study, replacing an amide with a 1H-1,2,3-triazole resulted in potent GPR88 agonists, demonstrating the utility of this replacement. nih.gov Conversely, another study involving a (5-benzylthiazol-2-yl)benzamide scaffold found that bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring led to a significant enhancement in anticancer activity. nih.govresearchgate.net

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers are frequently used to replace amide bonds. nih.gov This substitution can improve metabolic stability, as demonstrated in a series of γ-secretase inhibitors where an oxadiazole replacement of a labile amide bond significantly increased the compound's resilience to metabolism. nih.gov

Comparative Activity of Amide vs. Isosteres in Analogous Scaffolds

| Original Moiety | Isosteric Replacement | Compound Scaffold | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Amide | 1,3,4-Oxadiazole | 2-AMPP derivative | Improved potency | nih.gov |

| Amide | 1H-1,2,3-Triazole | 2-AMPP derivative | Moderate activity | nih.gov |

| Amide | 1H-Tetrazole | 2-AMPP derivative | Inactive | nih.gov |

It is noteworthy that the tetrazole ring itself is often employed as a bioisostere for a carboxylic acid group, due to its similar pKa and planar structure. drugbank.comtandfonline.com

Purification and Isolation Techniques for this compound and Its Derivatives

The successful synthesis of this compound and its modified derivatives relies on effective purification and isolation techniques to ensure the removal of unreacted starting materials, reagents, and byproducts, including potential regioisomers.

Crystallization: Recrystallization is a primary method for purifying solid organic compounds. For benzamide derivatives, solvents such as ethanol (B145695) are commonly employed. researchgate.net In the synthesis of triphenylmethyl tetrazole benzamides, compounds were purified by recrystallization following initial chromatographic separation. researchgate.net The choice of solvent is critical and is determined empirically to provide high recovery of the pure product.

Chromatography: Column chromatography is a versatile and widely used technique for the purification of synthetic compounds. researchgate.net

Silica Gel Chromatography: This is the most common form of column chromatography used for the purification of moderately polar organic molecules. For various N-substituted benzamide and tetrazole derivatives, mixtures of non-polar solvents like hexanes and more polar solvents like ethyl acetate (B1210297) are typically used as the eluent to achieve separation. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): When modifications lead to highly polar derivatives or the formation of isomers that are difficult to separate by normal-phase chromatography, HILIC can be an effective alternative. This technique has been successfully used for the separation of carbohydrate isomers on stationary phases containing tetrazole functionalities, indicating its potential applicability for separating isomers of tetrazole-containing compounds. researchgate.net

The selection of the appropriate purification method, or a combination of methods, is essential to obtain the target compound with the high degree of purity required for subsequent analysis and evaluation.

Structural Elucidation and Conformational Analysis of N 3 Methoxy Phenyl 4 Tetrazol 1 Yl Benzamide

Spectroscopic Characterization (e.g., NMR, IR, MS) for Structural Confirmation

Spectroscopic analysis is essential for confirming the molecular structure of N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide. In the absence of direct experimental spectra, a predicted profile can be derived from data on analogous compounds and established spectroscopic principles for its functional moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide key information about the hydrogen and carbon framework of the molecule.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the methoxy (B1213986) group protons, and the unique proton on the tetrazole ring. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The amide N-H proton would likely appear as a broad singlet in the downfield region (around 9-13 ppm in DMSO-d₆), characteristic of benzanilides. nih.gov The methoxy group would present a sharp singlet around 3.8 ppm. The tetrazole C-H proton is anticipated to be a singlet in the downfield region, typically observed between 8.9 and 9.8 ppm. nih.gov

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon of the amide (around 165-168 ppm), the carbon atom of the tetrazole ring (around 164 ppm), and a number of signals in the aromatic region (110-160 ppm). nih.govmdpi.com The methoxy carbon would appear around 55 ppm. For comparison, in N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide, the tetrazole carbon appears at 164.94 ppm and the amide carbonyl at 166.69 ppm. mdpi.com

Predicted ¹H NMR Chemical Shifts (DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide N-H | 9.0 - 13.0 | Broad Singlet |

| Tetrazole C-H | 8.9 - 9.8 | Singlet |

| Aromatic H's | 7.0 - 8.5 | Multiplets |

Predicted ¹³C NMR Chemical Shifts (DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Amide C=O | 165 - 168 |

| Tetrazole C-H | ~164 |

| Aromatic C's | 110 - 160 |

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key vibrational frequencies would include the N-H stretch of the amide group, typically observed in the range of 3300-3500 cm⁻¹. nih.gov The amide C=O stretching vibration would produce a strong absorption band around 1680-1690 cm⁻¹. nih.gov Vibrations associated with the tetrazole ring and the C-N and C=C bonds of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would also be identifiable.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O | Stretch | 1680 - 1690 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Tetrazole Ring | Ring Vibrations | 1000 - 1500 |

X-ray Crystallography Studies for Solid-State Structure

As of now, no public X-ray crystallography data is available for this compound. However, insights into its likely solid-state structure can be gained from studies on similar benzanilide derivatives.

Benzanilides typically exhibit a nearly planar amide linkage (-C(O)N(H)-). jst.go.jp The crystal packing is often dominated by intermolecular hydrogen bonds, particularly N-H···O interactions between the amide groups of adjacent molecules, leading to the formation of chains or dimers. The aromatic rings in the molecule would likely engage in π–π stacking interactions, further stabilizing the crystal lattice. The dihedral angles between the phenyl rings and the central amide plane are influenced by steric and electronic effects of the substituents. The presence of the relatively bulky tetrazol-1-yl and methoxy groups would dictate the specific packing arrangement and intermolecular contacts.

Conformational Preferences and Torsional Dynamics

The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds:

The bond between the tetrazolyl-phenyl group and the carbonyl carbon (Ar-CO).

The amide C-N bond.

The bond between the nitrogen atom and the methoxy-phenyl group (Ar-N).

The amide bond in benzanilides generally exists in a stable trans conformation. jst.go.jp The rotation around this C-N bond is significantly restricted due to its partial double-bond character, leading to a high rotational barrier.

Characterization of Potential Tautomeric Forms of the Tetrazole Moiety

Tautomerism is a key feature of the tetrazole ring system. 5-substituted 1H-tetrazoles, which are often used as bioisosteres for carboxylic acids, exist in an equilibrium between two tautomeric forms: the 1H- and 2H-tautomers. nih.govthieme-connect.com In solution, the 1H tautomer is often the predominant form, while in the gas phase, the 2H-tautomer can be more stable. nih.gov

However, in this compound, the tetrazole ring is substituted at the N-1 position via the 4-yl-benzamide group. This substitution effectively "locks" the ring into the 1H-tautomeric form relative to the point of attachment, preventing the dynamic 1H-2H equilibrium that is characteristic of C-5 substituted tetrazoles. While other isomers like the non-aromatic 5H-tetrazole exist theoretically, they are significantly less stable and not typically observed experimentally. wikipedia.orgresearchgate.net Therefore, for this specific compound, significant tautomerism of the tetrazole moiety itself is not expected, and it should exist predominantly as the 1-substituted isomer.

Structure Activity Relationship Sar Investigations of N 3 Methoxy Phenyl 4 Tetrazol 1 Yl Benzamide and Analogues

Influence of the 3-Methoxy-phenyl Moiety on Preclinical Efficacy

The 3-methoxy-phenyl group plays a crucial role in modulating the preclinical efficacy of this class of compounds. The position and nature of the substituent on the N-phenyl ring are critical determinants of biological activity.

Research on related benzamide (B126) series has shown that the presence and position of a methoxy (B1213986) group can significantly impact potency and selectivity. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as inhibitors of the presynaptic choline (B1196258) transporter, the methoxy group was a key feature of the initial lead compounds. nih.gov While direct SAR data for N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide is limited, general principles from related structures suggest that the 3-methoxy substituent likely influences the compound's conformational preference and its interaction with the target protein's binding pocket. The electronic and steric properties of the methoxy group can affect hydrogen bonding capabilities and hydrophobic interactions, which are essential for ligand-receptor recognition and subsequent biological response.

The Role of the Tetrazole-1-yl Substitution at the 4-Position of the Benzamide Ring

The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. nih.gov Its placement at the 4-position of the benzamide ring is a key determinant of the molecule's activity.

Studies on analogous compounds, such as N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, have demonstrated that the introduction of a tetrazolyl group can significantly improve agonistic activity at targets like G protein-coupled receptor-35 (GPR35). nih.gov Although the specific compound of interest features a tetrazol-1-yl isomer at the 4-position, the general principle of the tetrazole moiety's importance holds. The nitrogen-rich tetrazole ring can participate in various noncovalent interactions, including hydrogen bonding and salt bridges, which are crucial for anchoring the ligand to its receptor. drugbank.com

The isomerism of the tetrazole ring (1H- vs. 2H-tetrazole) and its point of attachment to the benzamide core are critical. The 1-yl substitution, as seen in this compound, dictates a specific spatial orientation of the tetrazole ring relative to the rest of the molecule, which in turn affects its ability to interact with the target. This precise geometry is often essential for achieving high-affinity binding and potent biological activity.

Impact of Substituent Modifications on Biological Target Engagement

For the 3-methoxy-phenyl moiety, alterations to the methoxy group, such as its replacement with other alkoxy groups, halogens, or its removal, would be expected to significantly alter the binding affinity. The methoxy group's ability to act as a hydrogen bond acceptor and its influence on the electron density of the phenyl ring are key factors in target recognition. nih.gov

On the benzamide portion, the 4-tetrazol-1-yl group is a critical pharmacophore. Its replacement with other acidic functional groups or different heterocyclic systems would likely lead to a dramatic change in activity. The specific arrangement of nitrogen atoms in the tetrazol-1-yl ring is optimized for interaction with the target. Modifications to this ring, such as substitution or altering the linkage to the benzamide, would disrupt these crucial interactions.

The following table summarizes the expected impact of hypothetical modifications based on general medicinal chemistry principles observed in related compound series.

| Modification | Expected Impact on Target Engagement | Rationale |

| 3-Methoxy-phenyl Moiety | ||

| Removal of 3-methoxy group | Likely decrease in affinity | Loss of potential hydrogen bond acceptor and altered electronic properties. |

| Shifting methoxy to 2- or 4-position | Variable, potentially decreased affinity | Altered spatial arrangement affecting fit within the binding pocket. |

| Replacement with a larger alkoxy group | Steric hindrance may decrease affinity | Potential for unfavorable steric clashes within the binding site. |

| Benzamide Ring | ||

| Replacement of 4-tetrazol-1-yl with COOH | May retain some activity but with altered PK | Carboxylic acid is a known bioisostere, but pharmacokinetics would differ. |

| Replacement with 4-tetrazol-5-yl | Activity may be altered or lost | Different spatial orientation of the tetrazole ring affecting key interactions. |

| Introduction of substituents on the benzamide ring | Could either enhance or decrease affinity | Depends on the nature and position of the substituent and the target's topology. |

Stereochemical SAR of Chiral this compound Analogues (if applicable)

Currently, there is no publicly available research detailing the synthesis or structure-activity relationships of chiral analogues of this compound. The parent molecule itself is achiral.

However, if chirality were to be introduced, for example, by adding a stereocenter to a substituent on either the N-phenyl or the benzamide ring, it would be expected that the different enantiomers or diastereomers would exhibit distinct biological activities. This is a fundamental principle in medicinal chemistry, as biological targets are chiral environments, and stereoisomers can have vastly different binding affinities and efficacies. The synthesis and evaluation of such chiral analogues would be a logical next step in optimizing the pharmacological profile of this scaffold, but as of now, this area remains unexplored in the available literature.

Preclinical Biological Activity Profiling and Molecular Mechanistic Studies

In Vitro Pharmacological Characterization of N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide

Cell-Based Assays for Specific Biological Pathways

There is no published data from cell-based assays investigating the activity of this compound on biological pathways such as GPR35 agonism, PTP1B inhibition, or its potential anticancer and antimicrobial effects.

Enzyme Inhibition and Receptor Binding Assays

No information is available from enzyme inhibition or receptor binding assays to characterize the activity of this compound, for instance, on calcium channel modulation.

Selectivity and Off-Target Profiling in Preclinical Assays

Without primary assay data, no information exists regarding the selectivity profile or potential off-target effects of this compound.

Molecular Target Identification and Validation for this compound

Elucidation of Molecular Binding Modes and Interactions

The molecular target(s) of this compound have not been identified, and therefore no studies on its molecular binding modes or specific interactions with any biological target have been published.

Downstream Signaling Pathway Analysis

There are no available studies analyzing the effects of this compound on any downstream cellular signaling cascades.

In Vivo Preclinical Efficacy Studies (Non-Human Models)

Comprehensive searches of publicly available scientific literature and databases did not yield specific information regarding the in vivo preclinical efficacy studies of the compound this compound. While research exists on structurally related benzamide (B126) and tetrazole-containing molecules, no data was found for this particular chemical entity.

Selection and Justification of Relevant Animal Models for Disease Conditions

There is no publicly available information detailing the selection and justification of animal models for studying the efficacy of this compound in specific disease conditions.

Pharmacodynamic Biomarker Assessment in Animal Studies

No data from animal studies assessing pharmacodynamic biomarkers for this compound has been reported in the available literature.

Efficacy Evaluation in Preclinical Disease Models

Information regarding the evaluation of the efficacy of this compound in any preclinical disease models is not available in the public domain.

Computational Chemistry and Molecular Modeling of N 3 Methoxy Phenyl 4 Tetrazol 1 Yl Benzamide

Quantum Chemical Calculations (e.g., HOMO/LUMO, charge distribution, dipole moment)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are employed to determine optimized molecular geometry and various electronic properties. ejosat.com.tr

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. schrodinger.com For molecules similar in structure, these calculations reveal that charge transfers likely occur within the molecule upon electronic excitation. nih.govresearchgate.net

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Method of Calculation | Significance |

|---|---|---|

| Optimized Geometry | Density Functional Theory (DFT) with a basis set (e.g., B3LYP/6-311++G(d,p)) | Provides the most stable 3D conformation of the molecule at its lowest energy state. |

| HOMO Energy | DFT | Indicates the energy of the outermost electrons; related to the molecule's electron-donating capability. |

| LUMO Energy | DFT | Indicates the energy of the lowest available electron orbital; related to the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO | A key indicator of chemical reactivity, kinetic stability, and polarizability. A large gap implies high stability. |

| Charge Distribution (MEP) | DFT | Maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic or nucleophilic attack. |

| Dipole Moment (µ) | DFT | Quantifies the net molecular polarity, which affects intermolecular interactions, solubility, and binding to target proteins. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. aaup.eduresearchgate.net This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For a compound like N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide, docking studies would involve placing the molecule into the binding pocket of various relevant enzymes or receptors, such as kinases or G-protein coupled receptors, which are common targets for benzamide-containing molecules. nih.govnih.gov

The output of a docking simulation includes a binding energy score (typically in kcal/mol), which estimates the binding affinity, and a detailed visualization of the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues of the protein. For instance, the amide group could act as a hydrogen bond donor and acceptor, the methoxy (B1213986) group can form hydrogen bonds, and the phenyl and tetrazole rings can engage in stacking and hydrophobic interactions. researchgate.net

Table 2: Illustrative Data from a Molecular Docking Study

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | -9.5 | ASP-150 | Hydrogen Bond with Amide N-H |

| LYS-45 | Hydrogen Bond with Tetrazole N | ||

| PHE-148 | π-π Stacking with Phenyl Ring | ||

| Hypothetical Receptor B | -8.8 | LEU-210 | Hydrophobic Interaction with Methoxy Phenyl |

| GLN-120 | Hydrogen Bond with Amide C=O |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of every atom in the ligand-protein complex over time, providing insights into the system's flexibility, conformational stability, and the kinetics of binding. aaup.edu

By simulating the complex in a biologically relevant environment (e.g., solvated in water at a specific temperature and pressure), researchers can assess the stability of the predicted binding pose from docking studies. Analysis of the simulation trajectory, often by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, can confirm whether the ligand remains stably bound in the active site. These simulations can also elucidate the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies. Studies on related benzamides have used MD to understand conformational changes upon binding. researchgate.net

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. For this compound, these features would likely include hydrogen bond acceptors (e.g., carbonyl oxygen, methoxy oxygen, tetrazole nitrogens), hydrogen bond donors (e.g., amide nitrogen), aromatic rings, and hydrophobic centers.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening. nih.gov This powerful technique allows for the rapid identification of structurally diverse compounds that have a high probability of binding to the same target, thus serving as a starting point for the design of new analogues with potentially improved properties.

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety |

|---|---|

| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen, Methoxy Oxygen, Tetrazole Nitrogen Atoms |

| Hydrogen Bond Donor | Amide Nitrogen Atom |

| Aromatic Ring | 3-Methoxyphenyl Ring, 4-Benzamide Phenyl Ring |

| Hydrophobic Center | Phenyl Rings |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Prediction Only)

The therapeutic success of a drug is dependent not only on its efficacy but also on its pharmacokinetic profile, commonly assessed through its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these properties from a molecule's structure, providing an early indication of its drug-likeness. nih.govisca.me

Key parameters include adherence to Lipinski's Rule of Five, which predicts oral bioavailability, as well as properties like topological polar surface area (TPSA), water solubility (LogS), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. nih.govmdpi.com Furthermore, potential interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, can be predicted to flag potential drug-drug interactions. aaup.edu

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Weight | 295.3 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (XlogP) | 1.9 uni.lu | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 91.8 Ų | Influences membrane permeability and oral bioavailability |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract |

| BBB Permeability | No | Predicted to not cross the blood-brain barrier |

| CYP Inhibitor | Inhibitor of CYP2C9, CYP3A4 (Predicted) | Potential for drug-drug interactions |

| Drug-Likeness | Favorable | Adheres to multiple drug-likeness filters (e.g., Ghose, Veber) nih.gov |

Emerging Research Directions and Future Perspectives for N 3 Methoxy Phenyl 4 Tetrazol 1 Yl Benzamide

Exploration of Novel Preclinical Therapeutic Applications

The unique structural composition of N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide, which combines a benzamide (B126) core with a tetrazole ring, suggests several promising avenues for preclinical investigation into its therapeutic potential. The tetrazole ring is a well-established bioisostere of a carboxylic acid group, a feature often used in medicinal chemistry to enhance metabolic stability and cell membrane permeability of a compound. Benzamide derivatives, on the other hand, are known to exhibit a wide range of biological activities.

Future research could initially focus on high-throughput screening to identify the compound's potential biological targets. Based on the activities of structurally similar compounds, initial investigations could be directed towards its potential as an anticancer agent. For instance, various benzamide derivatives have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making this a logical starting point for investigation. Similarly, the tetrazole moiety is a feature of numerous successful drugs and is considered a "privileged scaffold" in the discovery of anticancer agents.

Another promising area of exploration is in the field of neurodegenerative diseases. Certain benzamide derivatives have shown neuroleptic properties and activity against targets relevant to conditions like Alzheimer's and Parkinson's disease. The anti-inflammatory properties associated with some tetrazole-containing compounds could also be relevant in this context.

A hypothetical initial screening cascade for this compound could involve a panel of cancer cell lines and key enzymes implicated in cancer and neuroinflammation.

Table 1: Hypothetical Initial Preclinical Screening Targets for this compound

| Therapeutic Area | Potential Target | Rationale |

| Oncology | PARP-1 | Benzamide scaffold is common in PARP inhibitors. |

| Oncology | BPTF Bromodomain | Alkoxy benzamides have been identified as inhibitors. |

| Oncology | Various Cancer Cell Lines | To determine broad-spectrum anticancer activity. |

| Neuroinflammation | COX-2 | Tetrazole derivatives have shown anti-inflammatory effects. |

| Neurodegeneration | MAO-B | Benzamide derivatives have been studied for neuroprotective effects. |

Potential for Combination Research in Preclinical Studies

Assuming initial preclinical studies demonstrate a significant therapeutic effect in a particular area, such as oncology, the next logical step would be to explore its potential in combination with existing therapies. The goal of combination therapy is to achieve synergistic effects, overcome drug resistance, or reduce the toxicity of individual agents.

For example, if this compound is identified as a PARP inhibitor, it would be a prime candidate for combination studies with DNA-damaging agents like temozolomide (B1682018) or with radiotherapy. The rationale for this combination is that inhibiting DNA repair mechanisms with a PARP inhibitor can potentiate the cell-killing effects of agents that cause DNA damage in cancer cells.

In a preclinical setting, this would involve in vitro studies using cancer cell lines and subsequent in vivo studies in animal models of cancer. The efficacy of the combination would be assessed by measuring tumor growth inhibition and other relevant biomarkers.

Table 2: Illustrative Preclinical Combination Study Design for this compound in a Glioblastoma Model

| Study Group | Treatment | Primary Endpoint |

| 1 | Vehicle Control | Tumor Volume |

| 2 | Temozolomide | Tumor Volume |

| 3 | This compound | Tumor Volume |

| 4 | Temozolomide + this compound | Tumor Volume |

Development of Advanced Research Tools and Probes

The unique structure of this compound could also be leveraged for the development of advanced research tools. If the compound is found to bind with high affinity and selectivity to a specific biological target, it could be modified to create chemical probes.

These probes are invaluable for studying the function and localization of the target protein. For instance, a fluorescent tag could be attached to the molecule to visualize the distribution of its target within cells. Alternatively, a biotin (B1667282) tag could be added to facilitate the isolation and identification of the target protein from complex biological samples through techniques like affinity chromatography.

Furthermore, by systematically modifying the structure of this compound and observing the effects on its biological activity, a structure-activity relationship (SAR) can be established. This knowledge is crucial for designing more potent and selective second-generation compounds.

Identification of Remaining Research Gaps and Future Investigative Avenues

Given that this compound is at a very early stage of investigation, the primary research gap is the lack of any substantial biological data. The immediate future of research on this compound will, therefore, be focused on foundational preclinical studies.

Key future investigative avenues include:

Synthesis and Characterization: While the compound is commercially available, detailed studies on its synthesis and physicochemical properties would be beneficial for future formulation and development.

In Silico and In Vitro ADMET Studies: Before progressing to in vivo studies, a comprehensive assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential. In silico tools can provide initial predictions to guide these studies.

Target Identification and Validation: A critical step will be to definitively identify the biological target(s) of the compound and validate their role in the observed therapeutic effects.

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies will be necessary to understand how the compound behaves in a living organism and to establish a relationship between its concentration and its therapeutic effect.

Lead Optimization: Based on the initial findings, medicinal chemistry efforts can be initiated to optimize the compound's structure to improve its potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like hydroxylamine derivatives. For example, O-benzyl hydroxylamine hydrochloride can react with acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) under basic conditions (e.g., potassium carbonate in CH₂Cl₂/H₂O) to form amide intermediates . Subsequent steps may include cyclization or functionalization of the tetrazole moiety. Hazard analysis is critical due to reagents like trichloroisocyanuric acid (TCICA) and decomposition risks of intermediates .

Q. Which spectroscopic techniques are optimal for characterizing This compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., methoxy and tetrazole groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). For stability studies, differential scanning calorimetry (DSC) can monitor decomposition temperatures, as seen in related benzamide derivatives .

Advanced Research Questions

Q. How can researchers mitigate decomposition risks during the synthesis of This compound?

- Methodological Answer : Decomposition under heat or light is common in benzamide-tetrazole hybrids. Strategies include:

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation.

- Storing intermediates at low temperatures (-20°C) in dark conditions.

- Avoiding prolonged heating; instead, use reflux with short reaction times (e.g., 1–2 hours) .

- Safety Note : Ames testing data for similar compounds suggest mutagenicity risks; use fume hoods and personal protective equipment (PPE) during handling .

Q. What strategies address low yields in coupling reactions involving tetrazole moieties?

- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity of the tetrazole group. Solutions include:

- Activating the tetrazole with Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU).

- Optimizing solvent polarity (e.g., acetonitrile or DMF) to enhance reagent solubility .

- Using sodium pivalate as a base to deprotonate intermediates, improving reaction efficiency .

Q. How can contradictions in reported biological activities of This compound analogs be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may stem from assay conditions. Recommendations:

- Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hours).

- Compare structural analogs (e.g., trifluoromethyl vs. methyl groups) to assess electronic effects on receptor binding .

- Validate results with orthogonal assays (e.g., fluorescence-based enzymatic assays vs. cell viability tests) .

Q. What computational methods predict the reactivity of the tetrazole group in This compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the tetrazole’s electron density and nucleophilic sites. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.